
2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide, also known as TAK-715, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound is a member of the isoxazole family and inhibits the activity of mitogen-activated protein kinase (MAPK) enzymes.
Mechanism of Action
2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide inhibits the activity of MAPK enzymes by binding to the ATP-binding site of the enzymes. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes that depend on MAPK activity. 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide has been shown to inhibit the activity of various MAPK enzymes, including p38 and JNK.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the activation of immune cells, such as macrophages and T cells. 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has shown promising results in various disease models. However, 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide also has some limitations. It has been shown to have off-target effects, and its specificity for MAPK enzymes needs to be further investigated. Its pharmacokinetic properties also need to be optimized for clinical use.
Future Directions
There are several future directions for the study of 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide. Further studies are needed to optimize its pharmacokinetic properties for clinical use. Its specificity for MAPK enzymes needs to be further investigated to minimize off-target effects. 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide can also be used in combination with other drugs to enhance its therapeutic effects. Its potential in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders, needs to be further explored. Finally, the development of 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide analogs with improved properties can lead to the discovery of more effective drugs.
Synthesis Methods
The synthesis of 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-3-isoxazolecarboxylic acid in the presence of a base. The resulting intermediate is then treated with benzylamine to form 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide. This method has been optimized to yield 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide in high purity and yield.
Scientific Research Applications
2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of MAPK enzymes, which play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-(4-chlorobenzoyl)-N-(5-methyl-3-isoxazolyl)benzamide has been shown to have potential in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
properties
Molecular Formula |
C18H13ClN2O3 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
InChI |
InChI=1S/C18H13ClN2O3/c1-11-10-16(21-24-11)20-18(23)15-5-3-2-4-14(15)17(22)12-6-8-13(19)9-7-12/h2-10H,1H3,(H,20,21,23) |
InChI Key |
ZTYQRHUYFYBERA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



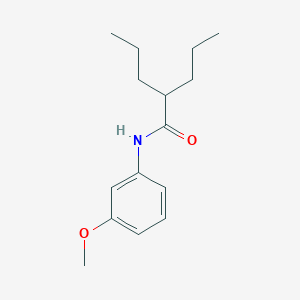
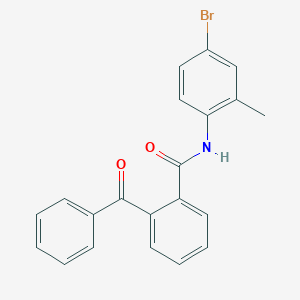
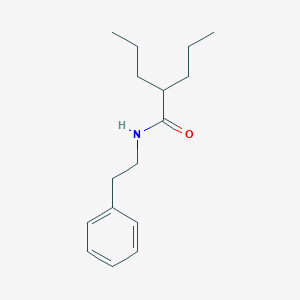

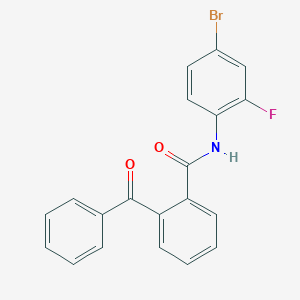
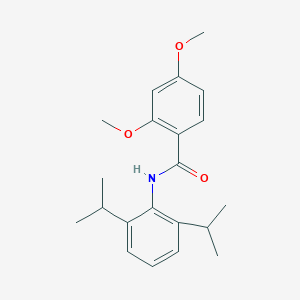
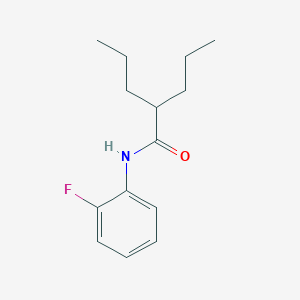
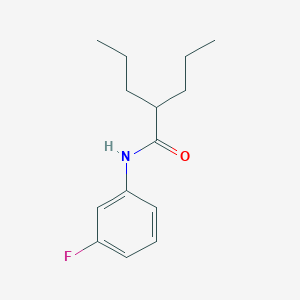
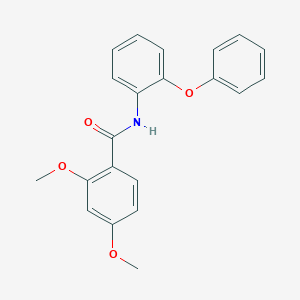

![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-propylpentanamide](/img/structure/B290355.png)